![molecular formula C17H20FN5O5S B1237504 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea](/img/structure/B1237504.png)
1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea is a sulfonamide.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been used for the synthesis of ureas, including compounds related to 1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea. This technique provides good yields without racemization under milder and simpler conditions, making it an environmentally friendly and cost-effective method (Thalluri et al., 2014).
Radiochemical Synthesis : A study on the synthesis of 4-[18F]fluorophenyl urea derivatives as model compounds via carbamate-4-nitrophenylesters intermediates demonstrated high radiochemical yields. This research contributes to the field of radiopharmaceuticals (Olma et al., 2006).
Urea-Fluoride Interaction : Research on 1,3-bis(4-nitrophenyl)urea interactions with oxoanions in a solution showed the formation of bright yellow 1:1 complexes. This study provides insight into the nature of urea-fluoride interactions, which are relevant for various chemical applications (Boiocchi et al., 2004).
Supramolecular Frameworks : A tris(urea) receptor was found to efficiently capture and fix atmospheric CO2 as air-stable crystals. This research highlights the potential of urea-based receptors in environmental applications, such as CO2 capture (Dey et al., 2012).
Biological and Environmental Applications
Herbicidal and Growth Regulating Activity : Fluorine-containing N-nitro-N'-substituted phenylurea derivatives exhibited moderate herbicidal activity and significant plant growth regulating activity in preliminary bioassays (Wang et al., 2011).
Antifungal Activity : N(1)- and N(3)-(4-fluorophenyl) ureas were evaluated for their fungitoxic action against various fungi, providing insights into potential agricultural applications (Mishra et al., 2000).
Urease Inhibition and Environmental Impact : A study on the effectiveness of urease inhibitors on reducing emissions of ammonia, nitrous oxide, and nitric oxide from fertilized soils demonstrated potential environmental benefits (Abalos et al., 2012).
Fluoride Ion Sensing : Urea-linked 1,2,3-triazole based sensors were synthesized and evaluated for their sensing ability towards various anions and cations. These sensors exhibited selective sensing for fluoride ions, showing potential in analytical chemistry applications (Rani et al., 2020).
Propriétés
Nom du produit |
1-[2-(Diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea |
|---|---|
Formule moléculaire |
C17H20FN5O5S |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
1-[2-(diethylsulfamoyl)-4-nitroanilino]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C17H20FN5O5S/c1-3-22(4-2)29(27,28)16-11-14(23(25)26)9-10-15(16)20-21-17(24)19-13-7-5-12(18)6-8-13/h5-11,20H,3-4H2,1-2H3,(H2,19,21,24) |
Clé InChI |
YWFRZQVGZLTZHX-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NNC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



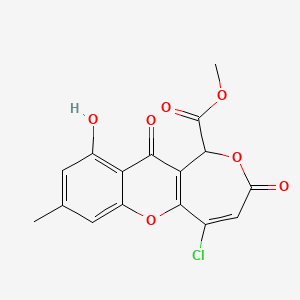
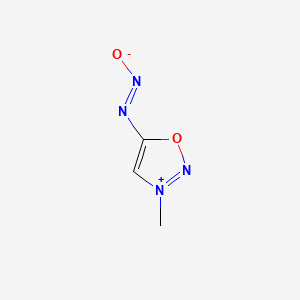
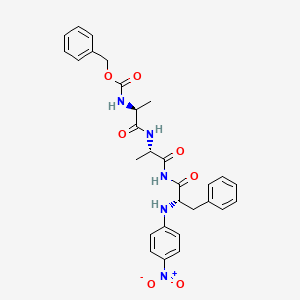
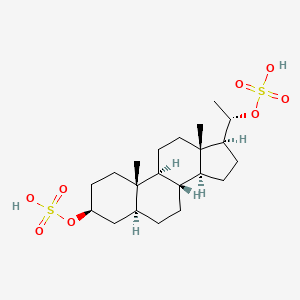
![1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1237428.png)
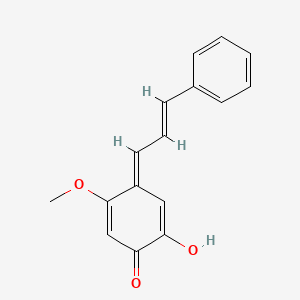
![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
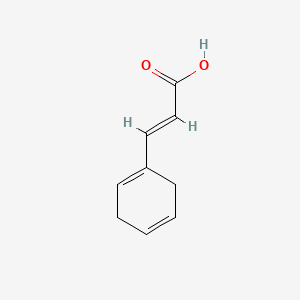


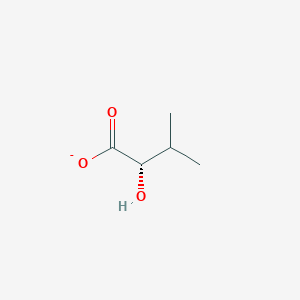
![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)
